Cas no 1040632-07-2 (2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine)
![2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine structure](https://www.kuujia.com/scimg/cas/1040632-07-2x500.png)
2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Methoxyphenyl)-4-[[(2-methylphenyl)methyl]thio]pyrazolo[1,5-a]pyrazine
- 2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
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- Inchi: 1S/C21H19N3OS/c1-15-5-3-4-6-17(15)14-26-21-20-13-19(23-24(20)12-11-22-21)16-7-9-18(25-2)10-8-16/h3-13H,14H2,1-2H3
- InChI Key: HRXFADISOOTXQE-UHFFFAOYSA-N
- SMILES: C12=CC(C3=CC=C(OC)C=C3)=NN1C=CN=C2SCC1=CC=CC=C1C
Experimental Properties
- Density: 1.22±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: -0.39±0.30(Predicted)
2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-3925-3mg |
2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine |
1040632-07-2 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-3925-15mg |
2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine |
1040632-07-2 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3382-3925-20μmol |
2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine |
1040632-07-2 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-3925-2μmol |
2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine |
1040632-07-2 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3382-3925-5μmol |
2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine |
1040632-07-2 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-3925-2mg |
2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine |
1040632-07-2 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3382-3925-25mg |
2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine |
1040632-07-2 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3382-3925-10mg |
2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine |
1040632-07-2 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-3925-4mg |
2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine |
1040632-07-2 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3382-3925-5mg |
2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine |
1040632-07-2 | 90%+ | 5mg |
$69.0 | 2023-04-26 |
2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine Related Literature
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
Additional information on 2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
Chemical Profile of 2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine (CAS No. 1040632-07-2)
2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine, identified by its CAS number 1040632-07-2, is a complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazolo[1,5-a]pyrazine scaffold, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of this compound, including its methoxy and methylsulfanyl substituents, contribute to its unique chemical properties and biological interactions.
The pyrazolo[1,5-a]pyrazine core is a fused bicyclic system consisting of two pyrazole rings, which is a common motif in many bioactive molecules. The presence of 4-methoxyphenyl and [(2-methylphenyl)methyl]sulfanyl groups in the structure suggests that this compound may exhibit a range of pharmacological effects. These substituents can influence the compound's solubility, metabolic stability, and binding affinity to biological targets.
In recent years, there has been growing interest in developing novel heterocyclic compounds for their potential as drug candidates. The pyrazolo[1,5-a]pyrazine scaffold has been extensively studied due to its ability to modulate various biological pathways. For instance, derivatives of this scaffold have shown promise in the treatment of neurological disorders, inflammation, and cancer. The specific arrangement of functional groups in 2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine may contribute to its unique pharmacological profile.
One of the key aspects of this compound is its potential as a lead molecule for drug discovery. The methoxy and methylsulfanyl groups can serve as points for further chemical modification, allowing researchers to optimize its biological activity. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies. By systematically altering these substituents, scientists can gain insights into the structure-activity relationships that govern its biological effects.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. The pyrazolo[1,5-a]pyrazine scaffold has been particularly noted for its ability to interact with various enzymes and receptors involved in disease pathways. For example, some derivatives have demonstrated inhibitory activity against kinases and other enzymes implicated in cancer progression. The presence of both aromatic and sulfur-containing groups in 2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine suggests that it may have similar interactions with biological targets.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the 4-methoxyphenyl group typically involves methylation or etherification reactions, while the [(2-methylphenyl)methyl]sulfanyl group is often incorporated through sulfuration or thiolation processes. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to achieve the desired connectivity between the different functional groups.
Once synthesized, the compound undergoes rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques help confirm the molecular structure and purity of the compound. Additionally, X-ray crystallography may be used to determine the three-dimensional structure if single crystals are available.
In vitro studies are crucial for evaluating the biological activity of 2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine. These studies often involve testing the compound against various cell lines or enzymes to assess its potency and selectivity. For instance, assays may be designed to measure inhibitory effects on kinases or other enzymes relevant to specific diseases. The results from these assays provide valuable data for understanding the potential therapeutic applications of the compound.
Preclinical studies are essential before moving into human clinical trials. These studies involve testing the compound in animal models to evaluate its safety profile and pharmacokinetic properties. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity are carefully monitored. Positive results from preclinical studies can support further development and progression into clinical trials.
The pharmaceutical industry has shown increasing interest in developing small molecule inhibitors based on heterocyclic scaffolds like pyrazolo[1,5-a]pyrazine. The unique structural features of these compounds make them attractive candidates for targeting complex diseases such as cancer and neurodegenerative disorders. As research continues to uncover new biological pathways and targets, compounds like 2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine may play a significant role in future therapies.
The development of new drugs is a lengthy and complex process that requires collaboration between chemists, biologists, pharmacologists, and clinicians. Each stage of drug development builds upon previous findings to ensure that the final product is both effective and safe for patients. The study of compounds like 2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine contributes valuable insights into drug design principles and may inspire new approaches for treating human diseases.
In conclusion,2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine (CAS No. 1040632-07-2) represents an intriguing molecule with potential therapeutic applications in pharmaceutical chemistry. Its unique structural features make it a valuable candidate for further research aimed at developing novel drugs for treating various diseases.
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